![molecular formula C17H20N2O2 B14352418 N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea CAS No. 96573-78-3](/img/no-structure.png)
N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that features a urea functional group attached to a phenyl ring and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 4-(hydroxymethyl)aniline with 2-phenylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Hydroxymethyl)aniline+2-phenylpropan-2-yl isocyanate→N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea
Industrial Production Methods
In an industrial setting, the production of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and phenyl groups play a crucial role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylethyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropyl)urea
- N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylbutyl)urea
Uniqueness
N-[4-(Hydroxymethyl)phenyl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical and physical properties. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
| 96573-78-3 | |
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
1-[4-(hydroxymethyl)phenyl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,14-6-4-3-5-7-14)19-16(21)18-15-10-8-13(12-20)9-11-15/h3-11,20H,12H2,1-2H3,(H2,18,19,21) |
InChI 键 |
KYKNHDCQGUPUHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


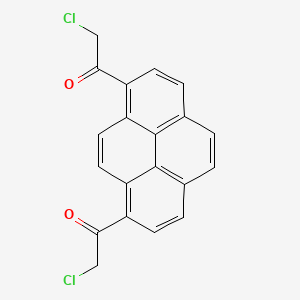

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
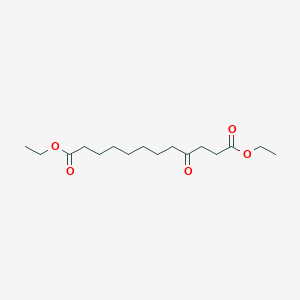
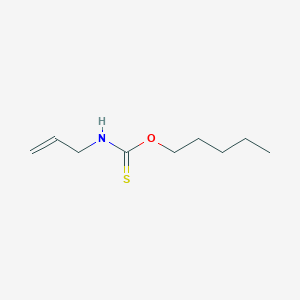
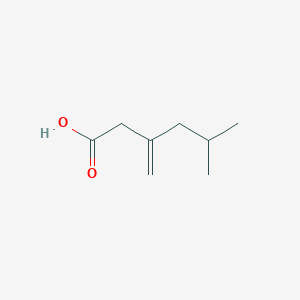
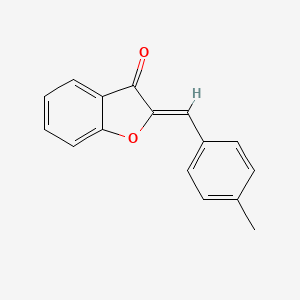
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)

